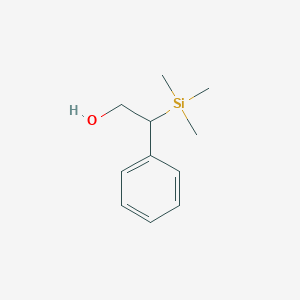

2-Phenyl-2-(trimethylsilyl)ethanol

Description

Theoretical Framework of β-Silyl Carbinols and Related Structures

The theoretical framework surrounding β-silyl carbinols like 2-Phenyl-2-(trimethylsilyl)ethanol is largely dominated by the concept of the β-silicon effect , also known as β-stabilization. This effect refers to the stabilization of a positive charge that develops on the carbon atom β to the silicon atom. This stabilization arises from hyperconjugation between the C-Si σ-bonding orbital and the vacant p-orbital of the carbocation. This interaction effectively delocalizes the positive charge, lowering the energy of the transition state for reactions involving carbocationic intermediates.

The stereochemical outcome of reactions involving β-silyl carbinols is also a critical aspect of their theoretical consideration. The relative orientation of the silyl (B83357) group and the leaving group in elimination reactions, for instance, determines the geometry of the resulting alkene. This is a key feature of the Peterson olefination reaction, a powerful tool for the stereoselective synthesis of alkenes.

Historical Evolution of Phenyl-Substituted Organosilicon Compounds in Synthetic Strategies

The journey of organosilicon chemistry began in the mid-19th century, with the synthesis of the first organosilicon compound, tetraethylsilane, by Friedel and Crafts in 1863. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. Kipping's research, which spanned several decades, introduced the use of Grignard reagents for the formation of silicon-carbon bonds, a method that proved crucial for the synthesis of a wide array of organosilane derivatives, including phenyl-substituted silanes.

Initially, research into phenyl-substituted organosilicon compounds was driven by the desire to create silicon-based polymers with enhanced thermal stability, owing to the robust nature of the phenyl group. This led to the development of various phenyl-containing silicones.

In the realm of synthetic organic chemistry, the utility of phenyl-substituted organosilicon compounds as reactive intermediates gained prominence with the development of reactions like the Hiyama cross-coupling, which utilizes organosilanes for the formation of carbon-carbon bonds. The discovery and development of the Peterson olefination in the mid-20th century further solidified the importance of β-hydroxysilanes, including those with phenyl substituents, as valuable synthetic tools. The ability to control the stereochemical outcome of the elimination reaction by choosing either acidic or basic conditions made these compounds highly attractive for the synthesis of complex molecules. The development of methods for the synthesis of benzyne (B1209423) precursors from 2-(trimethylsilyl)phenyl triflate by Kobayashi and coworkers in 1983 marked another significant milestone, showcasing the versatility of phenyl-substituted organosilanes in generating highly reactive intermediates.

Significance of the Phenyl and Trimethylsilyl (B98337) Moieties in Directing Reactivity and Selectivity

The phenyl and trimethylsilyl moieties in this compound are not mere spectators; they actively direct the course of chemical reactions, influencing both reactivity and selectivity.

The trimethylsilyl group exerts its influence through several mechanisms:

Steric Bulk: The voluminous nature of the trimethylsilyl group can direct the approach of reagents, leading to stereoselectivity in addition reactions to the adjacent carbonyl group in its precursor, or influencing the conformation of the molecule.

Electronic Effects: As mentioned earlier, the trimethylsilyl group is a powerful β-directing group due to the β-silicon effect. This effect significantly accelerates reactions that proceed through a carbocationic intermediate at the β-carbon.

Leaving Group Ability: In elimination reactions, the trimethylsilyl group, in concert with the hydroxyl group, facilitates the formation of a volatile and stable siloxane, providing a strong thermodynamic driving force for the reaction.

The phenyl group , on the other hand, contributes to the molecule's reactivity in the following ways:

Electronic Effects: The phenyl group can stabilize adjacent charges or radicals through resonance. Its electron-withdrawing or -donating nature, depending on the reaction conditions and the nature of the intermediate, can modulate the reactivity of the carbinol center.

Steric Influence: The steric hindrance provided by the phenyl group can influence the stereochemical outcome of reactions at the carbinol center.

Aromatic System Reactivity: The phenyl ring itself can undergo electrophilic or nucleophilic aromatic substitution reactions, although this is generally less common in the context of the reactivity of the silyl-carbinol functionality.

The combination of these two groups in this compound leads to a nuanced reactivity profile. For example, in the Peterson olefination, the phenyl group influences the initial nucleophilic addition to a carbonyl, while the trimethylsilyl group governs the subsequent elimination step. A closely related compound, 2-Azido-1-phenyl-trimethylsilyl-ethanol, has been synthesized, and its spectroscopic data provides valuable insights into the characteristics of this structural motif. The synthesis involved the ring-opening of a silyl-substituted oxirane, highlighting a potential synthetic route to this compound itself.

Research Findings on this compound and Related Compounds

Detailed experimental data for this compound is somewhat scarce in publicly available literature, often appearing as an intermediate rather than a final product. However, analysis of related structures and reactions provides a solid foundation for understanding its properties and behavior.

A key reaction for the synthesis of β-silyl carbinols is the addition of an α-silyl organometallic reagent to an aldehyde or ketone. For instance, the reaction of trimethylsilylmethyl magnesium chloride with benzaldehyde (B42025) would yield 1-phenyl-2-(trimethylsilyl)ethanol, a constitutional isomer of the title compound. The synthesis of this compound would likely involve the reaction of a phenyl-substituted silylmethyl nucleophile with formaldehyde (B43269) or the reaction of a trimethylsilyl-substituted phenylmethyl nucleophile with an appropriate electrophile.

Spectroscopic data for a closely related azido (B1232118) derivative, anti-2-Azido-1-phenyl-2-(trimethylsilyl)ethanol, has been reported, providing valuable comparative data.

Table 1: Spectroscopic Data for anti-2-Azido-1-phenyl-2-(trimethylsilyl)ethanol

| Spectroscopic Technique | Observed Data |

| ¹H NMR (300 MHz, CH₂Cl₂) | δ 0.03 (s, 9H), 3.11 (d, J = 7.1 Hz, 1H), 4.80 (dd, J = 7.1, 4.0 Hz, 1H), 7.32 – 7.40 (m, 5H) |

| ¹³C NMR (75.5 MHz, CH₂Cl₂) | δ –2.9, 61.9, 75.4, 126.8, 128.3, 128.6, 141.9 |

| IR (neat, cm⁻¹) | 3409, 3064, 3031, 2899, 2097, 1600, 1541, 1494, 1454, 1409, 1251, 1053, 841, 764, 701 |

Data sourced from supplementary information of a research article focusing on the synthesis of vicinal amino alcohols. mpg.de

The subsequent reduction of this azido-alcohol to the corresponding amino-alcohol, (1R,2R)-2-Amino-1-phenyl-2-trimethylsilyl-ethanol, further demonstrates the reactivity of the functional groups in this molecular framework.

Table 2: Spectroscopic Data for (1R,2R)-2-Amino-1-phenyl-2-trimethylsilyl-ethanol

| Spectroscopic Technique | Observed Data |

| ¹H NMR (300 MHz, CD₂Cl₂) | δ −0.02 (s, 9H), 2.40 (d, J = 5.7 Hz, 1H), 4.63 (d, J = 5.4 Hz, 1H), 7.22 – 7.37 (m, 5H) |

| ¹³C NMR (75.5 MHz, d⁸-THF) | δ −3.3, 48.8, 74.5, 126.5, 127.3, 128.2, 144.2 |

Data sourced from supplementary information of a research article focusing on the synthesis of vicinal amino alcohols. mpg.de

These findings underscore the synthetic utility of β-silyl carbinols bearing a phenyl group and provide a basis for predicting the chemical and physical properties of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-trimethylsilylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJTTYGVPSXCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Phenyl 2 Trimethylsilyl Ethanol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Pathways

Controlling the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry. For 2-Phenyl-2-(trimethylsilyl)ethanol, this involves directing the formation of specific diastereomers (syn- and anti-) and selectively producing one of the two enantiomers (R or S).

The relative orientation of the hydroxyl and trimethylsilyl (B98337) groups defines the syn- and anti-diastereomers of this compound. Achieving high diastereoselectivity is crucial for obtaining stereochemically pure compounds.

A notable strategy for achieving high anti-diastereoselectivity is the chromium-catalyzed Barbier-type reaction. nih.govresearchgate.net This method involves the coupling of an aldehyde with an allyl bromide bearing a γ-trimethylsilyl group. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates high selectivity for the anti-homoallylic alcohol product. nih.govresearchgate.net While this produces a homoallylic alcohol, subsequent modification of the double bond would lead to the target saturated alcohol. In one model system, the coupling of 3-phenylpropanal (B7769412) with [(1E)-3-bromoprop-1-enyl]trimethylsilane in the absence of a chiral ligand yielded the desired homoallylic alcohol as a single diastereomer. nih.gov

Another approach involves the diastereoselective addition of silyl (B83357) carbanions to aldehydes. The reaction of allyldimethyl(phenyl)silane with n-butyllithium in the presence of TMEDA generates a silylcarbanion, which can then react with aldehydes. uva.es This process has been shown to produce exclusively anti-homoallylic alcohols with total diastereoselectivity. uva.es Furthermore, diastereoconvergent syntheses, where a mixture of starting material diastereomers yields a single product diastereomer, highlight advanced stereocontrol. rsc.org Such a process, demonstrated in the synthesis of anti-1,2-amino alcohols, relies on the destruction and stereoselective reformation of a stereocenter during the catalytic cycle. rsc.org

| Reaction Type | Reactants | Catalyst/Reagent | Major Diastereomer | Reference |

|---|---|---|---|---|

| Barbier-type Coupling | 3-Phenylpropanal, [(1E)-3-bromoprop-1-enyl]trimethylsilane | ZrCp₂Cl₂, Mn | anti | nih.gov |

| Silyl Carbanion Addition | Allyldimethyl(phenyl)silane, Various Aldehydes | n-BuLi, TMEDA, Ti(OiPr)₄ | anti | uva.es |

| Diastereoconvergent C-H Amination | Homoallylic Alcohol Derivatives | Phosphine Selenide | anti | rsc.org |

Enantiocontrol focuses on the synthesis of a single enantiomer of a chiral molecule. This is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantioenriched product. researchgate.net

One powerful strategy is the enantioconvergent transformation of a racemate, where both enantiomers of a racemic starting material are converted into a single enantiomer of the product. nih.govnih.gov An example is the enantioselective hydroboration of a racemic allenylsilane with a chiral borane (B79455), (dIpc)₂BH. nih.gov The two enantiomers of the allenylsilane react through distinct pathways to ultimately yield highly enantioenriched homoallylic alcohols after reacting with an aldehyde. nih.gov

Kinetic resolution, where one enantiomer of a racemate reacts faster than the other, is another established method. nih.govrsc.org Additionally, dynamic kinetic resolution combines this with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single product enantiomer. researchgate.netrsc.org These techniques are central to producing enantiopure chiral alcohols from racemic mixtures. rsc.org

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. researchgate.net Transition metal complexes with chiral ligands are particularly effective for creating chiral centers with high precision. researchgate.net

For the synthesis of chiral β-silyl alcohols, a chromium-catalysis system has proven effective. nih.govresearchgate.net In the asymmetric allylation of aldehydes, a chromium catalyst paired with a specific chiral ligand can produce chiral homoallylic alcohols with good yields and excellent enantioselectivities (up to >90% ee). nih.govresearchgate.net

Another highly relevant method is the asymmetric hydrosilylation of alkenes. libretexts.org The palladium-catalyzed asymmetric hydrosilylation of styrene (B11656) with trichlorosilane, for instance, proceeds with excellent regioselectivity to form a chiral 1-phenyl-1-silylethane. libretexts.org This product possesses the core structure of this compound. Subsequent oxidative cleavage of the C-Si bond can convert these chiral organosilanes into the corresponding chiral alcohols with retention of configuration. libretexts.org This two-step sequence provides a direct and powerful route to enantioenriched β-phenyl silyl alcohols.

| Method | Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chromium-Catalyzed Allylation | Aldehydes, γ-Silyl Allyl Bromide | Cr catalyst, Chiral Ligand | >90% | nih.govresearchgate.net |

| Palladium-Catalyzed Hydrosilylation | Styrene | Chiral Pd Complex | High | libretexts.org |

| Hydroboration of Racemic Allene | Racemic Allenylsilane | (dIpc)₂BH | 93-96% | nih.gov |

Advanced Reaction Transformations for C-C and C-O Bond Construction

The construction of the carbon framework and the introduction of the hydroxyl group are key steps in synthesizing this compound. Advanced addition and functionalization reactions provide efficient means to achieve these transformations.

Addition reactions across carbon-carbon double and triple bonds are fundamental in organic synthesis. Starting with phenyl-substituted silyl alkenes (like vinylsilanes) or alkynes (alkynylsilanes) allows for the direct construction of the target molecule's backbone.

The hydrosilylation of arylacetylenes, followed by a second asymmetric hydrosilylation, can produce 1-aryl-1,2-bis(trichlorosilyl)ethanes, which are precursors to 1,2-diols. libretexts.org More directly, the asymmetric hydrosilylation of styrene derivatives provides an effective route to chiral benzylic silanes. libretexts.org Hydroboration/oxidation of vinyltrimethylsilane (B1294299) is another established method to produce the related 2-(trimethylsilyl)ethanol, demonstrating the utility of additions to silyl alkenes. chemicalbook.com

Alkynylsilanes are also versatile substrates. They can undergo various addition reactions, including carbomagnesiation (addition of Grignard reagents) and hydroacylation. gelest.comnih.gov The conjugate addition of nucleophiles to activated alkynes, such as ynones or propiolates containing a silyl group, is another powerful C-C or C-heteroatom bond-forming reaction. acs.orgnih.gov These reactions create functionalized vinylsilanes that can be further transformed into the desired β-silyl alcohol.

An alternative synthetic strategy involves starting with a molecule that already contains the key phenyl and silyl groups and then performing reactions to build the ethanol (B145695) portion.

A highly convenient method involves the reaction of a Grignard reagent formed from (chloromethyl)trimethylsilane with an aldehyde. chemicalbook.com To synthesize the target compound, this Grignard reagent would react with benzaldehyde (B42025). This single step forms the crucial C-C bond and, after workup, the C-O bond of the secondary alcohol.

The Peterson olefination and its variants, such as the aza-Peterson olefination, represent another class of reactions utilizing silicon scaffolds. organic-chemistry.org These reactions typically involve the deprotonation of a silane (B1218182) to form a nucleophilic carbanion, which then attacks an electrophile like a ketone or imine. organic-chemistry.org Applying this logic, the deprotonation of benzyltrimethylsilane (B1265640) followed by reaction with formaldehyde (B43269) would also construct the desired carbon skeleton.

Chemo- and Regioselective Synthesis under Controlled Conditions

Chemo- and regioselectivity are fundamental challenges in the synthesis of complex molecules like this compound. Chemoselectivity refers to the ability to react with one functional group in the presence of other, potentially reactive groups. Regioselectivity involves controlling the specific position at which a chemical bond is made or broken.

In the context of synthesizing this compound, a key regioselective challenge arises in reactions involving precursors with multiple potential reaction sites. For instance, in the hydroboration of a molecule like 1-phenyl-1-(trimethylsilyl)ethene, the boron reagent must add selectively to a specific carbon of the double bond to yield the desired alcohol upon oxidation. The use of sterically demanding borane reagents can enforce high regioselectivity. Similarly, visible light photocatalysis has emerged as a powerful tool for achieving high chemo- and regioselectivity in cycloaddition reactions, a principle that can be extended to the synthesis of complex frameworks. nsf.govnih.gov The development of reactive borane reagents like FpXylBH₂•SMe₂ has also enabled highly regioselective hydroboration reactions with complex alkynes. rsc.org

Chemoselectivity would be critical if a precursor molecule contained another functional group, such as a ketone or ester, in addition to the group being transformed to create the target alcohol. A selective reducing agent would be required to reduce a carbonyl group to the desired hydroxyl group without affecting other parts of the molecule. The choice of catalyst and reaction conditions is paramount to achieving this control.

Novel Catalytic Systems and Reaction Media Development

The evolution of catalysis has provided chemists with powerful tools to synthesize silyl ethers and related compounds with high efficiency and selectivity. bohrium.com Modern approaches prioritize the use of environmentally benign, stable, and highly active catalytic systems, including transition metals, organocatalysts, and biocatalysts.

Transition metal catalysis is a well-established method for forming Si-O bonds and for reactions that can generate the alcohol moiety. The dehydrogenative coupling of hydrosilanes with alcohols is an atom-economical method to produce silyl ethers, often catalyzed by transition metals. researchgate.net Platinum-based catalysts, for example, are highly effective for the hydrosilylation of unsaturated bonds, which can be a key step in forming the carbon skeleton of silyl alcohols. researchgate.net A protocol using a PtCl₂/XPhos catalyst system has been shown to be effective for the hydrosilylation of propargylic alcohols, demonstrating high yield and functional group tolerance at very low catalyst loadings. researchgate.net

Furthermore, catalysts based on earth-abundant metals are gaining prominence. Manganese carbonyl complexes, such as [MnBr(CO)₅], have been successfully employed to catalyze the reduction of carboxylic acids to alcohols using phenylsilane (B129415) as a mild reducing agent. d-nb.info This method is scalable and proceeds in high yield with low catalyst loading, representing a significant advancement over traditional, more hazardous reducing agents. d-nb.info While this specific example produces 2-phenylethanol, the principle demonstrates the utility of manganese catalysis in forming the alcohol functional group of the target molecule from a suitable precursor. d-nb.infogoogle.com

Interactive Table: Transition Metal Catalysts in Related Syntheses

| Catalyst System | Reaction Type | Substrate Example | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| [MnBr(CO)₅] / PhSiH₃ | Carboxylic Acid Reduction | Phenylacetic Acid | 2-Phenylethanol | High yield (93%) with low catalyst loading (0.5-2 mol%); scalable. | d-nb.info |

| PtCl₂ / XPhos | Hydrosilylation | Propargylic Alcohols | E-Vinyl Silanes | High yields and regioselectivity; effective at low catalyst loadings (down to 0.01 mol%). | researchgate.net |

| Supported Platinum Group Metals | Hydrogenation | Styrene Oxide | 2-Phenylethanol | >99.5% conversion with 99.9% selectivity; avoids harsh reagents. | google.com |

To control the three-dimensional arrangement of atoms (stereoselectivity), particularly for creating chiral centers like the one in this compound, organocatalysis and biocatalysis offer unparalleled advantages.

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, often with high enantioselectivity. scienceopen.comresearchgate.netscienceopen.com The field is broadly divided into covalent catalysis, where the catalyst forms a temporary covalent bond with the substrate, and non-covalent catalysis, which relies on weaker interactions like hydrogen bonding. scienceopen.comresearchgate.net For silylation reactions, various organobases like N-methylimidazole have been investigated as catalysts. bohrium.com The use of non-metallic, inexpensive catalysts like phenylphosphonic acid can generate silyl ethers from alcohols and silanes in high yields under mild, solvent-free conditions. researchgate.net

Biocatalysis harnesses the power of enzymes or whole organisms to perform chemical transformations with exceptional specificity. The enzyme Silicatein-α, derived from marine sponges, is capable of catalyzing the formation of silicon-oxygen bonds, demonstrating a preference for phenols and alcohols. mdpi.com This offers a green and sustainable route for silylation. mdpi.com Another powerful biocatalytic strategy is the asymmetric reduction of a ketone precursor. For example, the reduction of ketophosphonates to chiral hydroxyphosphonates has been achieved with high yields and excellent enantiomeric excess (up to 99%) using carrot bits (Daucus carota) in water, showcasing a cost-effective and environmentally friendly approach. nih.gov Such a method could be directly applied to the synthesis of enantiopure this compound from the corresponding ketone.

Interactive Table: Biocatalytic Approaches for Chiral Alcohol Synthesis

| Biocatalyst | Reaction Type | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Silicatein-α | Silylation (Si-O bond formation) | Phenols, Aliphatic Alcohols | Enzyme from marine sponges; conforms to green chemistry principles. | mdpi.com |

| Carrot Bits (Daucus carota) | Asymmetric Ketone Reduction | Aromatic Ketophosphonates | Excellent yields (50-98%) and enantiomeric excess (up to 99%); uses water as solvent. | nih.gov |

For the large-scale and commercial production of fine chemicals, continuous-flow synthesis offers significant advantages over traditional batch processing. usp.org This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This leads to improved safety, higher consistency, and often, increased yields.

The catalytic methods described previously are well-suited for adaptation to a continuous-flow setup. For instance, a transition metal or organocatalyst could be immobilized onto a solid support and packed into a column (a packed-bed reactor). A solution of the starting materials would then be continuously passed through the column, where the reaction occurs. The product stream emerges from the reactor, ready for purification. This approach simplifies catalyst separation and reuse, reduces waste, and allows for uninterrupted production. The development of a continuous-flow process for an aldol (B89426) reaction, a key C-C bond-forming reaction, highlights the potential for adapting complex laboratory syntheses to robust commercial-scale production. usp.org Applying these principles to the synthesis of this compound would be a critical step toward its industrial viability.

Mechanistic Insights into the Reactivity of 2 Phenyl 2 Trimethylsilyl Ethanol and Its Derivatives

Elucidation of Reaction Mechanisms Involving the β-Silyl Group

The presence of the β-silyl group is central to the reactivity of 2-phenyl-2-(trimethylsilyl)ethanol derivatives. Its influence is observed in fluoride-induced eliminations, the stabilization of carbocation intermediates, and various molecular rearrangements.

The cleavage of silicon-based protecting groups via fluoride-induced elimination is a cornerstone of their application. In derivatives of this compound, this reaction is particularly efficient. The mechanism is understood to proceed through a fluoride-induced 1,2-elimination pathway. semanticscholar.org The process is initiated by the attack of a fluoride (B91410) ion on the silicon atom, forming a pentacoordinate silicon intermediate. thieme-connect.comfluorine1.ru This intermediate is key to the subsequent fragmentation.

Research has demonstrated that the incorporation of a phenyl substituent at the 2-position of the 2-(trimethylsilyl)ethyl system significantly enhances the reactivity towards fluoride-induced cleavage. thieme-connect.com This acceleration is attributed to the stabilization of the transition state leading to the pentacoordinate fluoro-silicate intermediate. thieme-connect.com The elimination reaction ultimately yields stable products: the deprotected substrate (as a salt), styrene (B11656), and trimethylsilyl (B98337) fluoride. thieme-connect.com This enhanced reactivity allows for deprotection under very mild conditions, minimizing potential side reactions. thieme-connect.comthieme-connect.comresearchgate.net

The general scheme for the fluoride-induced elimination is shown below:

Source: Adapted from Wagner & Kunz, 2000. thieme-connect.com

The trimethylsilyl group exerts a powerful stabilizing effect on a carbocation at the β-position, a phenomenon known as the β-silicon effect or hyperconjugation. This stabilization of β-silyl carbocations is well-documented and plays a crucial role in the reactions of related systems. mdpi.com Mechanistic studies, including deuterium (B1214612) labeling experiments on the esterification of carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, have provided strong evidence for the involvement of a β-silyl carbocation intermediate. mdpi.comchemrxiv.org

In these proposed mechanisms, a proton transfer from the acid to the imidate leads to a protonated intermediate which then dissociates, forming the β-silyl carbocation. mdpi.com This unusually stable carbocation is then trapped by the carboxylate to form the final ester product. chemrxiv.org The ability of the C-Si bond to stabilize an adjacent positive charge through hyperconjugation is the driving force for this pathway. mdpi.com While some studies on related systems suggest that a carbocation α to the silicon may be even more stable, the subsequent reaction steps often proceed through a stabilized β-silyl cation intermediate. acs.org

The chemistry of organosilicon compounds is also characterized by various rearrangement and migration reactions. Studies on related systems have uncovered novel migrations of the trimethylsilyl group itself. For instance, in the reaction of methoxy[(trimethylsilyl)ethoxy]carbene, a 1,2-migration of the TMS group along the ethyl chain was observed, a process believed to involve a silacyclopropane (B577268) carbocation intermediate. nih.gov

Furthermore, domino reactions involving silyl-substituted alcohols have revealed complex rearrangements. A silyl-Prins cyclization of geminal vinylsilyl alcohols, for example, can proceed with a subsequent migration of an aryl group from the silicon atom to an adjacent carbon, creating a new quaternary stereocenter. acs.org While not a direct migration of the TMS group, this highlights the intricate electronic interplay facilitated by the silicon atom that can drive skeletal rearrangements. Intermolecular silyl (B83357) migrations have also been observed under certain basic conditions, further demonstrating the potential mobility of silyl groups within and between molecules. researchgate.net

Advanced Protecting Group Chemistry Derived from this compound

The unique reactivity of this compound, particularly its rapid and clean cleavage with fluoride, has led to the development of highly effective protecting groups for amines and carboxylic acids. These groups offer significant advantages in complex multi-step syntheses, such as in peptide chemistry.

Building on the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, researchers developed the (2-phenyl-2-trimethylsilyl)ethoxycarbonyl (Psoc) group as a novel protecting group for amines. thieme-connect.comresearchgate.net The key innovation is the introduction of the phenyl group, which, as described in the mechanistic studies, greatly accelerates the rate of fluoride-induced cleavage. thieme-connect.com The Psoc group is stable to a wide variety of conditions commonly used in peptide synthesis but can be removed under exceptionally mild conditions using tetra-n-butylammonium fluoride (TBAF) in dichloromethane, a process that is much more rapid than the cleavage of the Teoc group. thieme-connect.comresearchgate.net This rapid deprotection minimizes side reactions, enhancing the utility of the protecting group in the synthesis of complex molecules. thieme-connect.comresearchgate.net

The utility of the Psoc group has been demonstrated through the preparation of various protected amino acid derivatives.

Table 1: Synthesis of Psoc-Protected Amino Acid Derivatives Data sourced from Wagner, Heiner, & Kunz, 2000. thieme-connect.com

| Amino Acid | Product | Yield (%) |

|---|---|---|

| Glycine | Psoc-Gly-OH | 89 |

| L-Alanine | Psoc-Ala-OH | 92 |

| L-Valine | Psoc-Val-OH | 95 |

| L-Phenylalanine | Psoc-Phe-OH | 94 |

| L-Proline | Psoc-Pro-OH | 91 |

In parallel with the development of the Psoc group for amines, the (2-phenyl-2-trimethylsilyl)ethyl (PTMSE) group was introduced as a novel protecting group for carboxylic acids. thieme-connect.comresearchgate.net Similar to the Psoc group, the PTMSE group's reactivity is based on the this compound scaffold. It provides robust protection for the carboxyl group during synthesis while allowing for rapid deprotection with TBAF, a significant improvement over the cleavage times required for the parent 2-(trimethylsilyl)ethyl (TMSE) esters. thieme-connect.comresearchgate.net

The introduction of the PTMSE group is achieved by esterification of a carboxylic acid with this compound. thieme-connect.com During the synthesis of PTMSE-protected amino acids, no racemization has been observed. thieme-connect.com The cleavage mechanism proceeds via β-elimination upon treatment with fluoride, liberating the free carboxylic acid (as its tetra-n-butylammonium salt), styrene, and trimethylsilyl fluoride. thieme-connect.com The mild conditions required for cleavage make the PTMSE group and the related PTMSEL linker highly valuable for the solid-phase synthesis of sensitive molecules like glycopeptides, where harsh acidic or basic deprotection steps can cause undesirable side reactions. nih.gov

Table 2: Comparison of Deprotection Times for Phenylalanine Esters Data sourced from Wagner & Kunz, 1999. thieme-connect.com

| Protected Ester | Protecting Group | Deprotection Time (TBAF, CH₂Cl₂) |

|---|---|---|

| Z-Phe-OTMSE | TMSE | 6 hours |

| Z-Phe-OPTMSE | PTMSE | < 1 minute |

Mechanistic Contributions to Complex Molecular Assemblies

Beyond its use in linker technology, the unique reactivity of silyl-containing ethanol (B145695) derivatives contributes to the formation of highly reactive intermediates, which are essential for building complex molecular scaffolds.

Enabling Conditions for Aza-ortho-xylylenes Generation

Aza-ortho-xylylenes are highly reactive intermediates used in Diels-Alder reactions to construct nitrogen-containing heterocyclic systems. The generation of these species under mild conditions is crucial for their effective use in synthesis. Research has shown that derivatives related to silyl ethanols can play a key role in enabling the formation of aza-ortho-xylylenes at ambient temperatures.

A significant strategy involves the fluoride-promoted ring opening of 2-(2-acylaminophenyl)aziridines. wikipedia.orglibretexts.org In this context, a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, a derivative conceptually similar to this compound, can be employed. For instance, treatment of a Teoc-protected carbamate (B1207046) with approximately four equivalents of TBAF can smoothly effect a conversion to a cycloadduct. wikipedia.org The proposed pathway involves a decarboxylative ring-opening of an aziridine (B145994) intermediate to generate the desired aza-ortho-xylylene. wikipedia.org

This fluoride-induced 1,4-elimination provides a mild and efficient method for generating the reactive aza-ortho-xylylene, which can then be trapped in an intramolecular hetero-Diels-Alder reaction with a tethered indole, for example. wikipedia.org This cascade transformation allows for the rapid construction of complex, privileged structures like tetrahydroquinolines and has been applied to the synthesis of the hexacyclic core of natural products like communesin B. wikipedia.orglibretexts.org The ability to generate these intermediates at room temperature, thanks to the fluoride-mediated cleavage of the silyl-containing group, represents a significant mechanistic contribution to the assembly of complex molecular architectures. wikipedia.org

| Intermediate | Precursor Type | Reagent | Conditions | Application |

| Aza-ortho-xylylene | 2-(2-Acylaminophenyl)aziridine | Tetrabutylammonium (B224687) Fluoride (TBAF) | Ambient Temperature | Intramolecular Hetero-Diels-Alder Reactions |

| Aza-ortho-xylylene | ortho-[N-alkyl-N-(trimethylsilyl)amino]benzyl trimethylammonium salt | Fluoride Source | Mild | 1,4-Elimination |

Advanced Spectroscopic and Structural Characterization for Research Validation

High-Resolution Mass Spectrometry for Complex Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of 2-Phenyl-2-(trimethylsilyl)ethanol by providing its exact mass, which in turn reveals its elemental formula. This technique is also paramount in analyzing the compound's fragmentation patterns, offering a veritable fingerprint for its structural confirmation.

Under mass spectrometric conditions, this compound undergoes characteristic fragmentation. The molecular ion [M]⁺ is often of low abundance or entirely absent in standard electron ionization (EI) mass spectra. The fragmentation is typically dominated by cleavages adjacent to the silicon and oxygen atoms.

A primary and highly diagnostic fragmentation pathway involves the cleavage of the C-C bond between the two ethyl carbons, leading to the formation of the trimethylsilyl-substituted carbinol fragment. However, the most prominent peak in the spectrum frequently corresponds to the trimethylsilyl (B98337) cation, [Si(CH₃)₃]⁺, at m/z 73. This is a hallmark of trimethylsilyl compounds. Another significant fragmentation involves the loss of a methyl group from the silicon atom, resulting in the [M-15]⁺ ion. A key rearrangement process, known as the McLafferty rearrangement, is not applicable as it requires a gamma-hydrogen and a carbonyl group, which are absent. Instead, intramolecular hydrogen rearrangements can lead to the elimination of neutral molecules like trimethylsilanol, (CH₃)₃SiOH.

Table 1: Common Mass Spectrometry Fragmentation Ions for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl group. |

| 165 | [M - OCH₃]⁺ | Not a primary expected fragment. |

| 105 | [C₆H₅CO]⁺ | Phenylcarbonyl cation, potentially from rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl (B1604629) moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, often the base peak. |

Note: The relative abundances of these fragments can vary significantly depending on the ionization method and energy used.

While standard techniques like Electron Ionization (EI) and Chemical Ionization (CI) provide foundational data, advanced "soft" ionization methods are employed to analyze the intact molecule and its non-covalent complexes with greater precision.

Electrospray Ionization (ESI-MS/MS): ESI is a soft ionization technique that is particularly useful for generating intact protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This allows for the precise determination of the molecular weight. Subsequent tandem mass spectrometry (MS/MS) experiments on these precursor ions can induce controlled fragmentation. This process helps to systematically map the connectivity of the molecule by correlating parent and daughter ions, confirming the presence of the phenyl, ethanol (B145695), and trimethylsilyl moieties.

Nanospray Desorption/Ionization (NALDI-MS): NALDI is an advanced matrix-free desorption/ionization technique that offers high sensitivity and reduced background noise compared to traditional MALDI. For a compound like this compound, NALDI-MS could be advantageous for analyzing trace amounts or for surface-specific analysis, minimizing fragmentation during the ionization process and yielding a cleaner spectrum dominated by the molecular ion.

To move beyond nominal mass and confirm the elemental composition, HRMS requires high-resolution mass analyzers.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): This is one of the most powerful techniques available for mass analysis, offering extremely high resolution and mass accuracy. For this compound (C₁₁H₁₈OSi), the theoretical exact mass can be calculated. An FT-ICR-MS instrument can measure the m/z value of the molecular ion to within parts-per-million (ppm) accuracy, allowing for the unambiguous confirmation of the elemental formula C₁₁H₁₈OSi and distinguishing it from any other potential isobaric compounds.

X-ray Crystallography for Definitive Molecular Geometry and Bonding Parameters

There are no available X-ray crystallography reports for this compound. This analytical method is essential for determining the precise three-dimensional structure of a molecule in its crystalline form, including bond lengths and angles. Without such a study, definitive data on its molecular geometry and packing in the solid state remain undetermined.

Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis

Specific Fourier-Transform Infrared (FTIR) and Raman spectroscopy data for this compound are not present in the available literature. While these techniques are fundamental for identifying functional groups and studying molecular vibrations and intermolecular interactions, no spectral data or detailed analysis for this compound has been published.

Computational and Theoretical Chemistry Approaches to Understanding 2 Phenyl 2 Trimethylsilyl Ethanol

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanics forms the bedrock for understanding the electronic properties of molecules. Through sophisticated calculations, it is possible to model molecular orbitals, electron distribution, and energetic landscapes, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for studying the electronic structure of many-body systems. scispace.com It is particularly effective for calculating the ground state properties of molecules, such as their geometries and energies. An ab initio computational density functional theory (DFT) can be employed to study the formation of cyclic molecules and analyze thermochemical properties like activation energy, enthalpy, and Gibbs free energy at various temperatures. scispace.com

For 2-Phenyl-2-(trimethylsilyl)ethanol, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's ground state conformation.

Furthermore, DFT can be used to calculate the energetic properties of the molecule. For instance, the total electronic energy, enthalpy, and Gibbs free energy of the ground state can be determined. These values are fundamental for understanding the molecule's stability and can be used to predict the thermodynamics of reactions involving this compound. While specific DFT studies on this exact molecule are not prevalent in public literature, the principles are well-established. For example, DFT has been used to compute the energy surface for reactions involving phenylboronic acids, which are structurally related to the phenyl group in the target molecule. mdpi.com

To illustrate the type of data obtained from DFT calculations, a hypothetical table of optimized geometric parameters for this compound is presented below.

Interactive Table 1: Hypothetical DFT-Calculated Ground State Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Si-C(phenyl) | 1.90 Å |

| Bond Length | C(phenyl)-C(ethanol) | 1.52 Å |

| Bond Length | C(ethanol)-O | 1.43 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | Si-C(phenyl)-C(ethanol) | 110.5° |

| Bond Angle | C(phenyl)-C(ethanol)-O | 112.0° |

| Dihedral Angle | Si-C(phenyl)-C(ethanol)-O | 65.0° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity of chemical species. ebin.pub It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. ebin.pubnih.gov The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ebin.pub The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

In the context of this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be located on the phenyl ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system and the silicon atom, suggesting these as potential sites for nucleophilic attack.

Reactivity indices, such as Fukui functions, provide a more quantitative measure of the reactivity at different atomic sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. Specifically, the Fukui function f(r) can be condensed to individual atoms to predict the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. For this compound, calculating these indices would pinpoint which atoms are most susceptible to different types of chemical reactions.

Below is a hypothetical table summarizing the results of an FMO and Fukui function analysis for this compound.

Interactive Table 2: Hypothetical FMO Energies and Fukui Indices for this compound

| Parameter | Value (eV) | Most Probable Atom for Attack | Fukui Index |

| HOMO Energy | -8.5 | Oxygen | f- = 0.25 |

| LUMO Energy | -0.5 | Silicon | f+ = 0.30 |

| HOMO-LUMO Gap | 8.0 | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

The flexibility of this compound arises from the rotation around several single bonds, such as the C-C bond connecting the phenyl and ethanol (B145695) moieties and the Si-C bond. This rotation gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

For this compound, a key aspect of its conformational analysis would be the orientation of the bulky trimethylsilyl (B98337) group relative to the phenyl and hydroxyl groups. The steric and electronic interactions between these groups will dictate the preferred conformations and influence the molecule's reactivity and intermolecular interactions.

A hypothetical potential energy surface scan for the rotation around the C(phenyl)-C(ethanol) bond is depicted in the table below, illustrating the relative energies of different conformers.

Interactive Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Si-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 0.85 | 17 |

| Gauche 2 | -60° | 0.85 | 17 |

| Eclipsed | 0° | 4.50 | <1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions, conformational changes, and intermolecular interactions in a simulated environment.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to investigate these solvent effects. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent interacts with the solute and affects its properties.

For instance, in a polar protic solvent like ethanol, hydrogen bonding between the solvent and the hydroxyl group of this compound would be expected. These interactions can stabilize certain conformations and influence the molecule's reactivity. MD simulations can quantify the extent of hydrogen bonding, calculate the radial distribution functions to show the structuring of the solvent around the solute, and determine how the solvent alters the potential energy surface for conformational changes. The presence of ethanol as a solvent can have a synergistic toxic effect with related compounds like 2-phenylethanol, an effect that could be explored at a molecular level through MD simulations.

The following table provides hypothetical data on the average number of hydrogen bonds between this compound and different solvents, as would be obtained from MD simulations.

Interactive Table 4: Hypothetical Solvent Effects on this compound from MD Simulations

| Solvent | Average H-Bonds to Solute | Dominant Solute Conformation |

| Water | 3.2 | Anti |

| Ethanol | 2.5 | Anti |

| Hexane | 0.1 | Gauche |

Note: The data in this table is hypothetical and for illustrative purposes only.

At higher concentrations, molecules of this compound may interact with each other, leading to self-assembly or aggregation. MD simulations can be used to explore these intermolecular interactions. By simulating a system containing multiple molecules of the compound, one can observe how they orient themselves with respect to each other and whether they form stable aggregates.

The driving forces for such interactions could include hydrogen bonding between the hydroxyl groups, π-π stacking of the phenyl rings, and van der Waals interactions involving the trimethylsilyl groups. By analyzing the simulation trajectories, it is possible to calculate the potential of mean force (PMF) for the association of two or more molecules, which provides a measure of the strength of their interaction.

A hypothetical table summarizing the interaction energies between different functional groups of two this compound molecules is presented below.

Interactive Table 5: Hypothetical Intermolecular Interaction Energies for a Dimer of this compound

| Interacting Groups | Average Interaction Energy (kcal/mol) |

| Hydroxyl-Hydroxyl (H-bonding) | -4.5 |

| Phenyl-Phenyl (π-π stacking) | -2.1 |

| Trimethylsilyl-Trimethylsilyl (van der Waals) | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Prediction of Spectroscopic Signatures for Experimental Correlation

In the contemporary study of molecular structures and properties, computational chemistry has emerged as an indispensable tool that works in concert with experimental techniques. nih.gov The prediction of spectroscopic data through theoretical calculations allows for a deeper understanding of a molecule's electronic and geometric structure, and provides a framework for interpreting and verifying experimental results. nih.govsemanticscholar.org For this compound, computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in predicting its characteristic spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

The process begins with the in silico optimization of the molecule's geometry, which calculates the most stable three-dimensional arrangement of its atoms. dntb.gov.ua Following this, spectroscopic properties are calculated using specific theoretical models. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net Vibrational frequencies, which correspond to the peaks in an IR spectrum, are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. dntb.gov.ua Electronic transitions, observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent DFT (TD-DFT). researchgate.net

A significant advantage of these computational approaches is the ability to create a direct one-to-one mapping between the calculated spectroscopic properties and the specific molecular structure, an insight that can be challenging to obtain solely from experimental data. nih.gov This synergy is powerful; theoretical predictions can guide the assignment of experimental spectra, while experimental data serve to validate and refine the computational models. nih.gov

While specific, dedicated computational studies on this compound are not extensively documented in public literature, the well-established methodologies applied to analogous organosilicon and phenyl-containing compounds provide a robust framework for predicting its spectroscopic characteristics. diva-portal.orgresearchgate.net The correlation between calculated and experimental spectra for similar molecules has consistently shown a high degree of accuracy, reinforcing the predictive power of these computational methods. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR spectra is a cornerstone of computational structural elucidation. Using the GIAO method within a DFT framework (commonly with the B3LYP functional), the magnetic shielding tensors for each nucleus can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would feature distinct signals for the trimethylsilyl protons, the methylene (B1212753) protons, the methine proton, the hydroxyl proton, and the aromatic protons of the phenyl group. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbons of the trimethylsilyl group, the ethyl moiety, and the phenyl ring.

The following table provides illustrative ¹H and ¹³C NMR chemical shifts for this compound, based on computational predictions for structurally similar compounds.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Trimethylsilyl (Si(CH₃)₃) | ~0.1 | ~-2.0 |

| Methylene (-CH₂-) | ~3.7 - 3.9 | ~68.0 |

| Methine (-CH-) | ~2.2 - 2.4 | ~45.0 |

| Phenyl (C₆H₅) - Aromatic | ~7.1 - 7.4 | ~125.0 - 145.0 |

| Hydroxyl (-OH) | Variable (depends on solvent and concentration) | N/A |

Predicted IR Vibrational Frequencies

Theoretical calculations of IR spectra can predict the vibrational frequencies corresponding to the stretching, bending, and rocking motions of the molecule's functional groups. These calculations are crucial for assigning the absorption bands observed in experimental IR spectra. For organosilicon compounds, the Si-C bond and the Si-(CH₃)₃ group have characteristic vibrations. researchgate.net

Key predicted vibrational frequencies for this compound would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and the distinctive Si-C stretch and CH₃ deformation of the trimethylsilyl group. researchgate.net

The table below outlines the expected prominent IR absorption bands for this compound based on computational analysis of similar molecules.

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | ~3600 - 3400 | Broad, Strong |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | ~2980 - 2850 | Medium-Strong |

| C=C Stretch (Aromatic Ring) | ~1600, ~1495, ~1450 | Medium |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| C-O Stretch | ~1050 | Strong |

| Si-C Stretch / CH₃ Rock | ~860 - 750 | Strong |

Predicted UV-Visible Electronic Transitions

TD-DFT calculations are employed to predict the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. illinois.edu For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the phenyl group. The primary absorptions would likely correspond to π → π* transitions.

Computational models can predict the λmax values, which can then be correlated with experimental measurements to confirm the electronic structure. diva-portal.org

The following table presents the predicted UV-Visible absorption data for this compound.

Table 3: Predicted UV-Visible Absorption Data for this compound.

| Predicted λmax (nm) | Electronic Transition Type | Corresponding Chromophore |

|---|---|---|

| ~210 - 220 | π → π | Phenyl Ring |

| ~260 - 270 | π → π | Phenyl Ring (Benzenoid bands) |

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthesis Routes for Phenyl-Silyl Alcohols

Traditional synthesis methods for organosilicon compounds, including phenyl-silyl alcohols, have often relied on energy-intensive processes, stoichiometric reagents, and hazardous chemicals like chlorosilanes, which generate corrosive byproducts such as HCl. nih.govacs.orgmdpi.com The drive towards sustainability is shifting focus to greener alternatives that offer higher atom economy, milder reaction conditions, and reduced environmental impact.

A significant advancement is the use of hydrosilanes as silylating agents, which produce only hydrogen gas (H₂) as a byproduct, thereby avoiding the formation of strong acids or salts. rsc.org Catalytic systems for this transformation are also evolving. While precious metal catalysts have been effective, recent research highlights the use of abundant and non-corrosive bases like potassium carbonate (K₂CO₃) to catalyze the reaction between alcohols and hydrosilanes under mild conditions. rsc.org Another green approach involves using bonded fluorous phase (BFP) catalysts, which can be easily recycled and used in solventless conditions, significantly boosting catalyst productivity. researchgate.netrsc.org

Biocatalysis represents a frontier in sustainable organosilicon chemistry. acs.org While nature does not natively produce organosilicon compounds with Si-C bonds, researchers are engineering enzymes to perform these "new-to-nature" reactions with high selectivity. nih.govchemrxiv.org Directed evolution has been used to modify enzymes like cytochrome P450 to catalyze transformations at silicon centers, offering a pathway to produce valuable organosilicon molecules. chemrxiv.orgmdpi.com These biocatalytic methods have the potential to replace energy-intensive industrial processes and complement existing synthetic routes. nih.govacs.org Furthermore, the use of renewable feedstocks, such as those derived from biomass like 5-hydroxymethylfurfural (B1680220) (HMF) or vanillin, is being explored for the synthesis of poly(silylether)s, showcasing a path toward biobased and recyclable silicon-containing materials. researchgate.net

Table 1: Comparison of Synthesis Approaches for Silyl (B83357) Alcohols & Ethers

| Feature | Traditional Methods (e.g., using Chlorosilanes) | Emerging Green Methods |

|---|---|---|

| Silylating Agent | Dichlorosilanes, Silyl Chlorides mdpi.com | Hydrosilanes, Silyl Formates rsc.orgorganic-chemistry.org |

| Byproducts | Stoichiometric HCl, requires neutralization mdpi.com | H₂, CO₂ (benign gases) rsc.orgorganic-chemistry.org |

| Catalysts | Often requires strong bases | Earth-abundant bases (e.g., K₂CO₃), recyclable fluorous catalysts, biocatalysts rsc.orgrsc.orgchemrxiv.org |

| Conditions | Can be harsh and energy-intensive acs.org | Often mild, ambient temperature, solventless options rsc.orgrsc.org |

| Sustainability | Low atom economy, corrosive reagents mdpi.com | High atom economy, use of renewable resources, catalyst recycling researchgate.netresearchgate.net |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The optimization of chemical reactions has traditionally been a labor-intensive process, often relying on human intuition and one-variable-at-a-time experimentation. beilstein-journals.org The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. beilstein-journals.orgsemanticscholar.org These technologies can analyze vast, multi-dimensional parameter spaces to predict reaction outcomes, such as yield and selectivity, with increasing accuracy. eurekalert.orgnih.gov

ML-driven workflows begin with an initial dataset of experimental results, which the algorithm uses to build a predictive model. beilstein-journals.org This model then suggests new experimental conditions to perform, and the results are fed back into the system to iteratively refine the model and converge on the optimal conditions far more rapidly than traditional methods. beilstein-journals.orgsemanticscholar.org Bayesian optimization is one such powerful algorithm that has demonstrated exceptional performance in tuning reaction parameters, outperforming human decision-making in both efficiency and consistency. nih.gov

For the synthesis of complex molecules like functionalized silyl alcohols, AI tools can predict the most likely product from a given set of reactants and reagents, even for reactions or molecules the model has not previously encountered. youtube.com This is achieved by treating the reaction as a "translation" problem, converting reactant structures into product structures. youtube.com By leveraging data from in-situ sensors that monitor variables like temperature and color, AI can track reaction progress in real-time and make accurate predictions, streamlining the development of novel synthetic routes. chemai.io This data-driven approach reduces the time and resources required for development and can uncover non-intuitive process windows for optimal performance. researchgate.net

Table 2: Workflow for Machine Learning-Driven Reaction Optimization

| Step | Description | Key Technologies |

|---|---|---|

| 1. Data Acquisition | An initial set of experiments is performed under various conditions (temperature, concentration, catalyst, etc.) to generate a starting dataset. | High-Throughput Experimentation (HTE) platforms, automated reactors. beilstein-journals.org |

| 2. Model Training | The dataset is used to train an ML model (e.g., neural network, Gaussian process) to understand the relationship between reaction inputs and outcomes (e.g., yield). | Bayesian optimization, neural networks. nih.govnih.gov |

| 3. Prediction & Suggestion | The trained model predicts the outcomes for unexplored regions of the parameter space and suggests the next set of experiments most likely to improve the objective. | Optimization algorithms. beilstein-journals.org |

| 4. Iterative Experimentation | The suggested experiments are performed, and the new data is added to the dataset. | Autonomous self-optimizing flow reactors (ASFRs). semanticscholar.org |

| 5. Convergence | The cycle repeats, with the model becoming progressively more accurate until the optimal reaction conditions are identified. | Closed-loop feedback systems. semanticscholar.org |

Exploration of Photoredox and Electrochemistry in β-Silyl Alcohol Transformations

Recent years have seen a surge in the use of photoredox catalysis and electrochemistry to drive organic transformations. These methods offer unique reactivity pathways under mild conditions, often avoiding harsh reagents and high temperatures.

Photoredox Catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. nih.govbeilstein-journals.org In the context of β-silyl alcohols, this approach opens new avenues for functionalization. For instance, derivatives of tetrahydrofurfuryl alcohol containing a silyl group have been used in photoredox-catalyzed C(sp³)–H alkylation. nih.govacs.org In this process, a radical is generated on the silyl moiety, which then facilitates a 1,5-hydrogen atom transfer (HAT) to create a tertiary alkyl radical at a specific site, enabling controlled C-C bond formation. nih.govacs.org Photochemistry can also be employed for the deprotection of alcohols protected by specialized silyl groups, where irradiation with visible light triggers a rearrangement to release the free alcohol under mild conditions. rsc.org

Electrochemistry provides a powerful alternative for generating reactive species by using electricity to drive oxidation and reduction reactions. rsc.org This method is particularly attractive for organosilicon chemistry as a green alternative to using hazardous alkali metals or toxic organometallic reagents for the formation of Si-C and Si-Si bonds. electrochem.org The electrochemical reduction of chlorosilanes, for example, has been developed as a facile route to disilanes. rsc.org Electrochemical methods can afford functionalized silanes in a one-pot process with high yields by carefully selecting the solvent, supporting salt, and electrolysis parameters. electrochem.org This approach provides a direct and controllable route to valuable organosilicon compounds, minimizing waste and enhancing safety. rsc.orggoogle.com

Table 3: Comparison of Photoredox and Electrochemical Methods in Organosilicon Chemistry

| Feature | Photoredox Catalysis | Electrochemistry |

|---|---|---|

| Energy Source | Visible Light (e.g., LEDs) nih.gov | Electric Current electrochem.org |

| Activation Mechanism | Single-Electron Transfer (SET) from an excited photocatalyst to generate radicals. nih.gov | Direct electron transfer at an electrode surface (anode or cathode). rsc.org |

| Key Applications | C-H functionalization, deprotection, radical-mediated bond formation. nih.govrsc.org | Synthesis of Si-C and Si-Si bonds, formation of functionalized silanes. rsc.orgelectrochem.org |

| Advantages | Mild conditions, high functional group tolerance, temporal and spatial control. beilstein-journals.org | Avoids hazardous chemical reductants/oxidants, high yields, one-pot synthesis. electrochem.org |

| Example Transformation | 1,5-HAT for site-selective C(sp³)–H alkylation of silyl-substituted alcohols. acs.org | Reductive coupling of chlorosilanes to form disilanes. rsc.org |

Advanced Computational Modeling for Predictive Reactivity and Design

Alongside experimental advances, advanced computational modeling has become an indispensable tool for understanding and predicting the reactivity of organosilicon compounds like 2-Phenyl-2-(trimethylsilyl)ethanol. Techniques such as Density Functional Theory (DFT) allow researchers to investigate reaction mechanisms, transition states, and intermediates at a level of detail that is often inaccessible through experimentation alone. acs.org

Computational studies can elucidate complex reaction pathways. For example, the mechanism of the photochemical rearrangement of a cyclic divinyldisilane and its subsequent reaction with an alcohol was detailed using high-level theory. rsc.org These calculations revealed the crucial role of conical intersections and demonstrated how steric effects influence the final product distribution, insights that guide the rational design of experiments. rsc.org

Furthermore, computational modeling is used to probe the electronic structure of reactants and catalysts, helping to explain observed selectivity and reactivity. DFT calculations have been employed to investigate reaction pathways in transition-metal-free indolylation reactions and to understand the mechanism of copper-catalyzed silyl additions. acs.org By accurately modeling the energies of different potential pathways, chemists can predict the most likely outcome of a reaction and design more efficient catalysts or substrates. This predictive power accelerates the discovery of new reactions and allows for the in silico screening of candidates before committing to resource-intensive laboratory work.

Table 4: Applications of Computational Modeling in Silyl Alcohol Chemistry

| Area of Application | Computational Method | Information Gained | Impact on Research |

|---|---|---|---|

| Mechanistic Investigation | Density Functional Theory (DFT) | Identification of transition states, intermediates, and reaction energy profiles. acs.org | Elucidates complex reaction pathways that are difficult to observe experimentally. |

| Predictive Reactivity | Quantum Mechanics (QM) | Calculation of activation barriers and reaction thermodynamics to predict major products. rsc.org | Guides the selection of optimal reaction conditions and substrates. |

| Stereoselectivity | Conformational Analysis, Transition State Modeling | Determination of the energetic preference for the formation of one stereoisomer over another. rsc.org | Enables the rational design of stereoselective syntheses. |

| Catalyst Design | Molecular Mechanics (MM), DFT | Modeling of catalyst-substrate interactions to understand the source of catalytic activity and selectivity. | Accelerates the development of more efficient and selective catalysts. |

Q & A

Q. What synthetic routes are commonly employed to prepare 2-phenyl-2-(trimethylsilyl)ethanol?

- Methodological Answer : The compound can be synthesized via silylation of a β-hydroxyl intermediate. A Grignard reaction using phenylmagnesium bromide with a trimethylsilyl-protected ketone precursor is a plausible route, followed by acidic workup . Alternatively, nucleophilic substitution of a hydroxyl group with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) may be used. Reaction progress should be monitored via TLC (e.g., silica gel, ethyl acetate/hexane eluent) and confirmed by IR spectroscopy (characteristic -OH and Si-C peaks) .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect the hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and trimethylsilyl (Si-C) vibrations (~1250 cm⁻¹ and 840 cm⁻¹) .

- NMR : ¹H NMR will show phenyl protons (δ 7.2–7.4 ppm), ethanol protons (δ 3.5–4.0 ppm), and trimethylsilyl protons (δ 0.1–0.3 ppm). ¹³C NMR confirms Si-CH₃ (δ ~1–3 ppm) and quaternary carbon bonded to Si .

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor the molecular ion (m/z) and fragmentation pattern .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer :

- Solvent Selection : The compound is sparingly soluble in aqueous buffers but dissolves in ethanol, DMSO, or chloroform. For aqueous compatibility, prepare a stock solution in ethanol and dilute with buffer (e.g., PBS pH 7.2) to achieve 0.5 mg/mL solubility .

- Evaporation : Remove ethanol under nitrogen and reconstitute in DMSO for higher solubility (~30 mg/mL) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR, IR) be resolved?

- Methodological Answer :

- Purity Check : Run TLC (Rf comparison) or HPLC to rule out impurities .

- Deuterated Solvents : Use CDCl₃ for NMR to avoid solvent interference. For Si-CH₃ groups, compare with reference spectra of analogous silyl ethers .

- X-ray Crystallography : If crystalline, resolve structural ambiguities via single-crystal analysis (e.g., tetrahedral geometry at silicon) .

Q. What derivatization strategies improve detection in GC-MS analysis?

- Methodological Answer :

- Trimethylsilylation : Treat with BSTFA + 1% TMCS (70°C, 30 min) to replace labile protons (e.g., -OH) with trimethylsilyl groups, enhancing thermal stability and ionization efficiency .

- Column Selection : Use a non-polar GC column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C at 10°C/min) for optimal separation .

Q. How can reaction yields be optimized for silylation under air-sensitive conditions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk techniques to prevent hydrolysis of TMSCl .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate silylation. Monitor yield via ¹H NMR integration of -OH disappearance .

Q. What safety protocols are critical for handling air-sensitive intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.